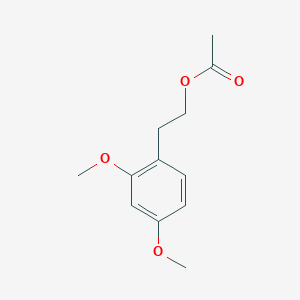

2,4-Dimethoxyphenethyl acetate

Description

2,4-Dimethoxyphenethyl acetate is a synthetic organic compound characterized by a phenethyl backbone substituted with two methoxy groups at the 2- and 4-positions of the aromatic ring, and an acetate ester at the terminal ethyl group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.25 g/mol. The compound is typically synthesized via esterification of 2,4-dimethoxyphenethyl alcohol with acetic anhydride or acetyl chloride under acidic conditions.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(13)16-7-6-10-4-5-11(14-2)8-12(10)15-3/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMCNMHXIUIFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxyphenethyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethoxyphenethyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 2,4-dimethoxyphenethyl alcohol and acetic acid (or its conjugate base). This reaction is critical for generating intermediates in pharmaceutical synthesis.

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

-

Acidic conditions involve protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Oxidation Reactions

The ethylene linker and methoxy groups influence oxidation pathways. Controlled oxidation targets the ethyl chain, while harsh conditions may degrade the aromatic system.

Key Observations :

-

KMnO₄ cleaves the ethyl chain to form phenylacetic acid derivatives.

-

PCC selectively oxidizes the alcohol (post-hydrolysis) to an aldehyde without ring demethylation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich dimethoxy aromatic ring undergoes EAS at positions activated by methoxy groups. Steric hindrance from the 2-methoxy group directs substitution to the 5-position.

Regioselectivity :

-

The 2- and 4-methoxy groups activate the 3-, 5-, and 6-positions. Steric effects favor substitution at the 5-position.

Reductive Transformations

The ester and aromatic systems participate in hydrogenation and catalytic reductions.

Challenges :

-

Full hydrogenation of the aromatic ring requires elevated pressures (50–100 atm) and prolonged reaction times.

Functional Group Interconversion

The acetate group serves as a synthetic handle for further derivatization.

Photochemical and Radical Reactions

Limited studies suggest susceptibility to UV-induced cleavage and radical coupling.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects

Recent studies have indicated that compounds similar to 2,4-Dimethoxyphenethyl acetate exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer’s disease (AD). For instance, a study demonstrated that derivatives of similar structures could inhibit amyloid-beta (Aβ) aggregation and tau hyperphosphorylation, which are critical factors in AD pathology. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their potential therapeutic efficacy .

| Compound | Aβ Aggregation Inhibition (%) | BBB Permeability |

|---|---|---|

| 2a | 51.88% at 25 µM | Yes |

| 2b | 42.70% at 25 µM | Yes |

Anticancer Activity

Some studies have explored the anticancer properties of related compounds. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

Herbicide Development

While not primarily used as a herbicide, the structural characteristics of this compound allow it to be compared with well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The latter is extensively used in agriculture for selective weed control. The potential for developing new herbicides based on similar chemical frameworks is an area of ongoing research .

Case Study 1: Neuroprotective Activity

A study published in RSC Advances evaluated several compounds for their neuroprotective effects against Aβ-induced toxicity in PC12 cells. Among them, a compound structurally related to this compound showed significant inhibition of Aβ aggregation and tau hyperphosphorylation, suggesting its potential as a lead compound for AD therapy .

Case Study 2: Anticancer Research

Research on sulfonamide derivatives has highlighted their pharmacological activities including anticancer properties. Compounds with similar structural motifs to this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2,4-dimethoxyphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2,4-dimethoxyphenethyl acetate with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: The acetate ester in this compound enhances lipophilicity compared to phenolic analogues (e.g., 4-(3,5-dimethoxyphenethyl)-2-methoxyphenol), which exhibit higher water solubility due to the phenol group .

- Melting Points : Derivatives with rigid cores (e.g., imidazole-pyridine in ) show higher melting points (~87°C) compared to the oily or liquid state of this compound .

- Synthetic Yields : High yields (>90%) are achievable for methoxyphenethyl derivatives via column chromatography (e.g., ), though halogenated variants (e.g., fluorine in ) may require specialized purification .

Key Research Findings

Substituent Position Matters : 2,4-Dimethoxy substitution optimizes steric and electronic effects for receptor binding, whereas 3,5-dimethoxy analogues () favor antioxidant applications .

Halogenation Effects : Fluorine substitution () improves metabolic stability without significantly altering lipophilicity, unlike chlorine, which increases toxicity .

Ester vs. Amide Linkages : Acetate esters (target compound) generally exhibit lower bioactivity than amide derivatives (), which enhance target affinity via hydrogen bonding .

Biological Activity

2,4-Dimethoxyphenethyl acetate is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and research data.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two methoxy groups at the 2 and 4 positions of the phenyl ring and an acetate group attached to the ethyl chain. Its molecular formula is .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to those of established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound exhibited an MIC of 32 µg/mL against Candida albicans, suggesting a potential role in treating fungal infections .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. In one notable case study, the compound was tested on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated that it induced apoptosis in these cells through mechanisms involving the modulation of key signaling pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

These findings suggest that this compound may have therapeutic potential in cancer treatment .

The biological activities of this compound are attributed to its interaction with various cellular targets. For instance:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Antifungal Mechanism : It interferes with ergosterol biosynthesis in fungal cell membranes.

- Antitumor Mechanism : The induction of apoptosis in cancer cells is linked to the activation of caspase pathways and inhibition of cell proliferation signals.

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound in patients with skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Antitumor Effects

In a preclinical study involving mice with implanted tumors, treatment with this compound resulted in a marked reduction in tumor size and improved survival rates. The study highlighted its potential as a novel chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.